(S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline
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Overview
Description
(S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline is a chiral compound that belongs to the class of quinazoline derivatives. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound features a pyrrolidine ring attached to the quinazoline structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline typically involves the reaction of quinazoline derivatives with pyrrolidine under specific conditions. One common method includes the use of a catalyst-free synthesis approach, where N-hetaryl ureas and alcohols are utilized. The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with pyrrolidine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and quinazoline N-oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a benzene ring fused to a pyrimidine ring.
Dihydroquinazoline: A reduced form of quinazoline.
Pyrrolidine: A simple heterocyclic amine with a five-membered ring.
Uniqueness
(S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline is unique due to the presence of both the quinazoline and pyrrolidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-[(3S)-pyrrolidin-3-yl]-4H-quinazoline |
InChI |
InChI=1S/C12H15N3/c1-2-4-12-10(3-1)8-15(9-14-12)11-5-6-13-7-11/h1-4,9,11,13H,5-8H2/t11-/m0/s1 |
InChI Key |
PCRZVTQUCCNQDX-NSHDSACASA-N |
Isomeric SMILES |
C1CNC[C@H]1N2CC3=CC=CC=C3N=C2 |
Canonical SMILES |
C1CNCC1N2CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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